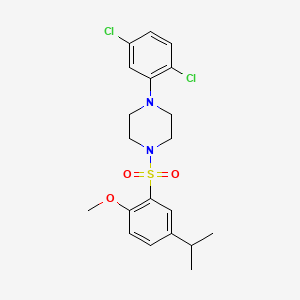
1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and behavioral processes.
科学的研究の応用
Discovery and Bioactivity in HIV-1 Inhibition
Research into bis(heteroaryl)piperazines (BHAPs) has led to the discovery of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, through structural modifications and preclinical evaluations, have shown significant potency in inhibiting the HIV-1 virus, marking a critical step in antiretroviral drug development (Romero et al., 1994).
Synthesis and Antimicrobial Activities
The creation of new 1,2,4-triazole derivatives, including those with piperazine moieties, has been explored for their antimicrobial activities. Such compounds have demonstrated good to moderate activities against various microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These findings contribute to the understanding of adenosine receptor interactions and aid in the development of selective receptor antagonists (Borrmann et al., 2009).
Potential Therapeutic Agents
The synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones has been reported, highlighting their considerable inhibitory activity against α-glucosidase enzyme and their evaluation for hemolytic and cytotoxic profiles. Such compounds offer insights into designing new therapeutic agents with specific enzymatic targets (Abbasi et al., 2019).
Electrochemical Analysis for Drug Detection
A simple and sensitive procedure was developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants in human hair, utilizing electrochemical methods. This approach offers a rapid and reliable technique for screening and quantifying these compounds in forensic toxicology (Barroso et al., 2010).
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-14(2)15-4-7-19(27-3)20(12-15)28(25,26)24-10-8-23(9-11-24)18-13-16(21)5-6-17(18)22/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHPVRMCKANBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

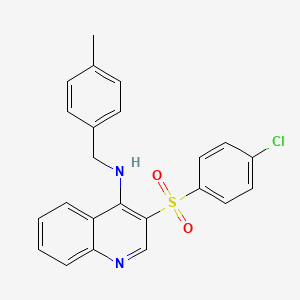
![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
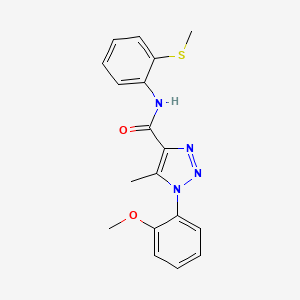
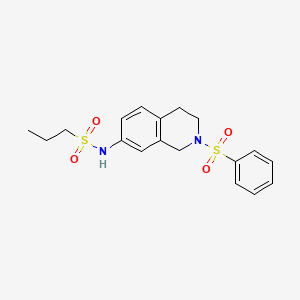
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
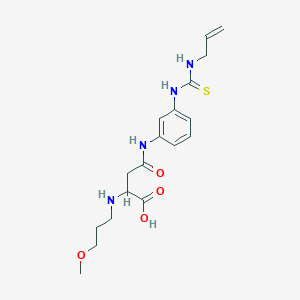
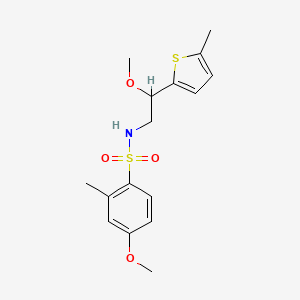
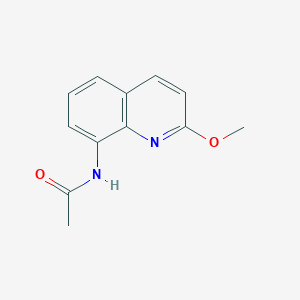
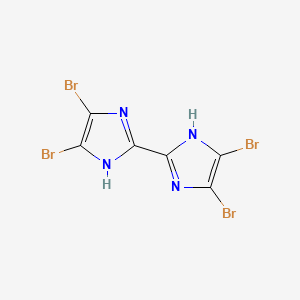
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)